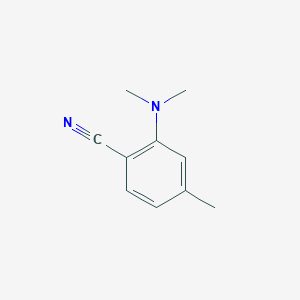

2-(dimethylamino)-4-methylbenzonitrile

Description

2-(Dimethylamino)-4-methylbenzonitrile (C₁₀H₁₂N₂) is a substituted benzonitrile derivative featuring a dimethylamino group (-N(CH₃)₂) at the 2-position and a methyl group (-CH₃) at the 4-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry. Its electron-donating dimethylamino group enhances reactivity in nucleophilic substitutions and cyclization reactions, while the nitrile group (-CN) serves as a versatile functional group for further derivatization .

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-(dimethylamino)-4-methylbenzonitrile |

InChI |

InChI=1S/C10H12N2/c1-8-4-5-9(7-11)10(6-8)12(2)3/h4-6H,1-3H3 |

InChI Key |

COXIZQAUWQIRJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 4-methylbenzonitrile is treated with dimethylamine in the presence of a suitable catalyst, such as a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of 2-(dimethylamino)-4-methylbenzonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under suitable conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

2-(dimethylamino)-4-methylbenzonitrile has diverse applications in scientific research:

Chemistry: It is used as a model compound in studies of electronic effects and molecular interactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug design and development.

Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-4-methylbenzonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can engage in nucleophilic or electrophilic reactions. These interactions influence the compound’s behavior in various chemical and biological systems, affecting pathways such as signal transduction and enzyme activity .

Comparison with Similar Compounds

Polymer Co-initiators: Reactivity in Resin Systems

Ethyl 4-(Dimethylamino)benzoate (C₁₁H₁₅NO₂) and 2-(Dimethylamino)ethyl methacrylate are co-initiators used in resin cements. Key differences include:

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) in resin systems compared to 2-(dimethylamino)ethyl methacrylate, attributed to its ester group’s superior electron-withdrawing effect, which accelerates polymerization .

- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrate better mechanical strength and lower water sorption. However, the addition of diphenyliodonium hexafluorophosphate (DPI) significantly enhances the DC and physical properties of resins formulated with 2-(dimethylamino)ethyl methacrylate, especially at higher amine concentrations .

Table 1: Comparison of Co-initiators in Resin Systems

| Compound | Functional Groups | Degree of Conversion | Key Application |

|---|---|---|---|

| 2-(Dimethylamino)-4-methylbenzonitrile | Nitrile, dimethylamino, methyl | Moderate | Synthesis intermediates |

| Ethyl 4-(dimethylamino)benzoate | Ester, dimethylamino | High | Dental resins |

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate, dimethylamino | Moderate (DPI-enhanced) | Adhesives, coatings |

Antimicrobial Rhodanine Derivatives

Rhodanine-based compounds with 2-(dimethylamino)ethyl substituents (e.g., D1-D5 in ) exhibit structural versatility:

- Substituent Effects: Derivatives like D1 (5-benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one) show enhanced antimicrobial activity compared to analogs with diethylamino groups (e.g., D4), likely due to the smaller size and higher polarity of the dimethylamino group .

- Benzylidene Modifications : Substituents on the benzylidene moiety (e.g., 4-methyl in D3 , 2-methyl in D5 ) influence lipophilicity and target binding, affecting antimicrobial potency .

Table 2: Structural Variations in Rhodanine Derivatives

| Code | Benzylidene Substituent | Amino Group | Notable Property |

|---|---|---|---|

| D1 | None (benzylidene) | Dimethylaminoethyl | Broad-spectrum activity |

| D3 | 4-Methyl | Dimethylaminoethyl | Enhanced solubility |

| D4 | 4-Ethyl | Diethylaminoethyl | Reduced polarity |

Substituted Benzonitrile Analogs

- However, the absence of a methyl group may lower thermal stability .

- Nitro-Substituted Derivatives (e.g., 4-[2-[4-(dimethylamino)phenyl]ethenyl]-3-nitrobenzonitrile): The nitro group (-NO₂) introduces strong electron-withdrawing effects, shifting absorption spectra and making such compounds suitable for optoelectronic applications .

Table 3: Electronic Effects in Benzonitrile Derivatives

| Compound | Substituent Effects | Key Application |

|---|---|---|

| 2-(Dimethylamino)-4-methylbenzonitrile | Electron-donating (-N(CH₃)₂, -CH₃) | Pharmaceutical synthesis |

| 4-(Ethylaminomethyl)benzonitrile | Moderate electron donation | Intermediate in organic reactions |

| 3-Nitro-4-(dimethylamino)benzonitrile | Electron-withdrawing (-NO₂) | Dyes, sensors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.